molecular formula C17H20N2O3 B4569377 1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea

1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B4569377
M. Wt: 300.35 g/mol
InChI Key: MUXPBCHOUXMGHS-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea is 300.14739250 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Urea derivatives, such as N-(3-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea, are utilized in organic synthesis for their reactivity and versatility. For instance, directed lithiation of similar N,N-dimethylurea and tert-butyl carbamate compounds allows for high yields of substituted products, indicating the potential utility of N-(3-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea in synthetic chemistry for creating complex molecules through selective lithiation and subsequent reactions with electrophiles (Smith et al., 2013).

Enzyme Inhibition and Anticancer Activity

Research on urea derivatives has shown that they can exhibit significant biological activities, including enzyme inhibition and anticancer effects. Tetrahydropyrimidine-5-carboxylates, cyclic urea derivatives, have demonstrated effective inhibition against carbonic anhydrase and acetylcholinesterase enzymes, suggesting that N-(3-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea could also be explored for similar bioactivities (Sujayev et al., 2016).

Novel Organic Materials

Urea compounds are also investigated for their potential in creating new organic materials with unique properties. For example, N,N'-Dialkylureas have been studied for their ability to form supramolecular polymers through intermolecular hydrogen bonding, indicating the possibility of using N-(3-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea in the development of novel polymeric materials with specialized functions (Boileau et al., 2000).

Drug Design and Medicinal Chemistry

In medicinal chemistry, urea derivatives are synthesized and screened for various pharmacological activities. The synthesis and biological evaluation of urea and thiourea derivatives have led to the identification of compounds with antiparkinsonian and neuroprotective properties, suggesting the potential of exploring N-(3-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea for similar therapeutic applications (Azam et al., 2009).

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-8-5-7-14(12-15)19-17(20)18-11-10-13-6-3-4-9-16(13)22-2/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXPBCHOUXMGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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